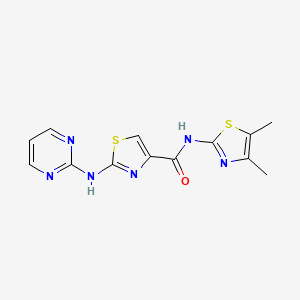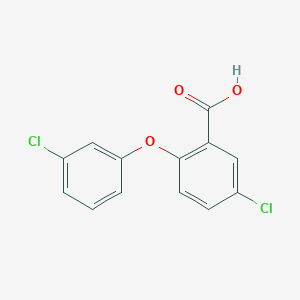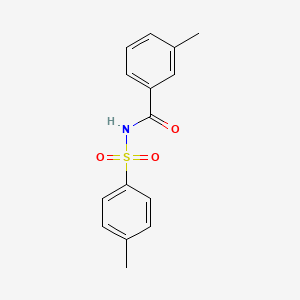![molecular formula C22H17N3O5S B2541529 6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886176-01-8](/img/structure/B2541529.png)
6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optoelectronic Applications
One significant area of application is in the development of materials for optoelectronics. For instance, a study by Hu et al. (2015) focuses on the use of a similar compound in polymer solar cells, highlighting its utility as an electron transport layer due to its high conductivity and electron mobility, which are crucial for enhancing power conversion efficiency. The electron-deficient nature and planar structure of the compound's backbone, resembling diketopyrrolopyrrole (DPP), facilitate electron extraction and reduce exciton recombination, demonstrating its potential in improving solar cell performance (Hu et al., 2015).
Biological Activity
Another realm of application is in exploring the biological activity of compounds with similar structures. Wu's research on the synthesis, crystal structure, and biological activity of related compounds underscores their potential fungicidal activity. The study details the synthesis process and the interactions that extend the molecules into a two-dimensional layer framework, hinting at possible applications in agriculture and pharmaceuticals due to their biological activity (Wu, 2013).
Organic Electronics
In the field of organic electronics, compounds with similar structural features have been utilized for their photophysical properties. Research conducted by Zhang et al. (2014) on the mild synthesis and photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, which share structural similarities, reveals their potential application in organic optoelectronic materials. These compounds exhibit gradual red-shifts in maximum absorption and emission bands with increased electron-donating strength, highlighting their suitability for use in electronic devices (Zhang et al., 2014).
Electrochromic Materials
Furthermore, the synthesis and characterization of donor–acceptor polymers incorporating thiadiazolo[3,4-c]pyridine and related moieties, as researched by Ming et al. (2015), showcase applications in green and near-infrared electrochromics. These materials exhibit unique optical properties, including color changes and fast response times, which are advantageous for electrochromic devices (Ming et al., 2015).
Propriétés
IUPAC Name |
6-methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-11-23-24-22(31-11)25-18(12-5-4-6-13(9-12)28-2)17-19(26)15-8-7-14(29-3)10-16(15)30-20(17)21(25)27/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUNIXIPHCZCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)
![7-fluoro-N-[(oxan-4-yl)methyl]quinazolin-4-amine](/img/structure/B2541447.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2541452.png)
![N-(2-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2541453.png)
![1-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541457.png)

![N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2541460.png)
![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541462.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2541464.png)

![3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2541468.png)

